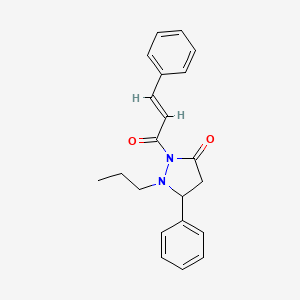
2-Cinnamoyl-5-phenyl-1-propylpyrazolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cinnamoyl-5-phenyl-1-propylpyrazolidin-3-one is a heterocyclic compound that belongs to the pyrazolidinone family. This compound is characterized by its unique structure, which includes a cinnamoyl group, a phenyl group, and a propyl group attached to a pyrazolidinone ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cinnamoyl-5-phenyl-1-propylpyrazolidin-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of cinnamoyl chloride with 5-phenyl-1-propylhydrazine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolidinone ring.
Another approach involves the use of a [3+2] cycloaddition reaction between an alkyne and a hydrazone derivative. This method provides a versatile route to synthesize various pyrazolidinone derivatives, including this compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be incorporated to minimize the environmental impact of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Cinnamoyl-5-phenyl-1-propylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or arylated derivatives.
Aplicaciones Científicas De Investigación
2-Cinnamoyl-5-phenyl-1-propylpyrazolidin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of novel materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 2-Cinnamoyl-5-phenyl-1-propylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Additionally, the compound’s structure allows it to interact with DNA or proteins, potentially leading to anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cinnamoyl-5-phenyl-1-methylpyrazolidin-3-one
- 2-Cinnamoyl-5-phenyl-1-ethylpyrazolidin-3-one
- 2-Cinnamoyl-5-phenyl-1-butylpyrazolidin-3-one
Uniqueness
2-Cinnamoyl-5-phenyl-1-propylpyrazolidin-3-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to its analogs, the propyl group in the 1-position may influence the compound’s lipophilicity, bioavailability, and interaction with molecular targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propiedades
Fórmula molecular |
C21H22N2O2 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
5-phenyl-2-[(E)-3-phenylprop-2-enoyl]-1-propylpyrazolidin-3-one |
InChI |
InChI=1S/C21H22N2O2/c1-2-15-22-19(18-11-7-4-8-12-18)16-21(25)23(22)20(24)14-13-17-9-5-3-6-10-17/h3-14,19H,2,15-16H2,1H3/b14-13+ |
Clave InChI |
FSWZXYHVBGSZEZ-BUHFOSPRSA-N |
SMILES isomérico |
CCCN1C(CC(=O)N1C(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CCCN1C(CC(=O)N1C(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















